![molecular formula C27H46O3 B1262573 7alpha,24-Dihydroxy-5beta-cholestan-3-one](/img/structure/B1262573.png)
7alpha,24-Dihydroxy-5beta-cholestan-3-one
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Overview
Description
7alpha,24-dihydroxy-5beta-cholestan-3-one is a 7alpha-hydroxy steroid, a 24-hydroxy steroid and a 3-oxo-5beta-steroid. It has a role as a bile acid metabolite. It derives from a hydride of a 5beta-cholestane.
Scientific Research Applications
1. Biological Synthesis and Metabolism
Synthesis of Biological Precursors : A method for the synthesis of 5β-cholestane-3α,7α,12α,24-tetrol, a precursor for cholic acid biosynthesis, involves dehydration and hydroboration procedures. This synthesis is crucial for understanding the biological pathways of chenodeoxycholic acid and its precursors (Dayal, Batta, Shefer, Tint, Salen & Mosbach, 1978).
Metabolism Studies : The metabolism of compounds structurally related to 7α,24-Dihydroxy-5β-cholestan-3-one, like 7α-hydroxycholesterol and 7α-hydroxy-beta-sitosterol, has been studied in rat liver subcellular fractions, shedding light on the metabolic pathways and efficiency of related steroids (Aringer, 1975).
2. Application in Disease Models
Cerebrotendinous Xanthomatosis (CTX) : In patients with CTX, specific bile alcohols like 5β-cholestane-3α,7α,12α,24α,25-pentol have been identified and characterized. The structure and stereospecific configurations of these compounds are crucial for understanding the disease's pathophysiology and for developing targeted therapies (Shefer, Dayal, Tint, Salen & Mosbach, 1975).
3. Chemical Synthesis and Characterization
Synthesis and Characterization : A method for the chemical synthesis of 5β-cholestane-3α, 7α, 24, 25-tetrol and its metabolism in rabbit liver has been established, providing insights into the chemical properties and biological relevance of this compound. This research is fundamental for understanding the metabolism and function of related bile alcohols and acids (Kuramoto, Cohen, Rothschild, Donor & Mosbach, 1978).
properties
Product Name |
7alpha,24-Dihydroxy-5beta-cholestan-3-one |
---|---|
Molecular Formula |
C27H46O3 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h16-18,20-25,29-30H,6-15H2,1-5H3/t17-,18+,20-,21+,22+,23?,24-,25+,26+,27-/m1/s1 |
InChI Key |
FGKQZAUZOBFLBY-YUOMIZQASA-N |
Isomeric SMILES |
C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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